molecular formula C13H18N4O4S B2484625 ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate CAS No. 330816-67-6

ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate

Cat. No.: B2484625
CAS No.: 330816-67-6
M. Wt: 326.37
InChI Key: WILSQPXHKXEMMN-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate is a complex organic compound with a molecular formula of C15H22N4O4S. This compound is known for its unique structure, which includes a purine ring system substituted with a sulfanyl group and an ethyl ester moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate typically involves the reaction of a purine derivative with an appropriate sulfanyl reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, under conditions such as reflux or room temperature.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or thioethers.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Employed in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The purine ring system may also interact with nucleotide-binding sites, affecting cellular processes.

Comparison with Similar Compounds

  • Ethyl 2-[(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate
  • Ethyl 2-[(7-butyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate

Comparison: Ethyl 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate is unique due to its specific substitution pattern on the purine ring and the presence of an ethyl ester moiety. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of different alkyl groups in similar compounds can lead to variations in their solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-5-7(11(19)21-6-2)22-13-14-9-8(16(13)3)10(18)15-12(20)17(9)4/h7H,5-6H2,1-4H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILSQPXHKXEMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(N1C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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